molecular formula C13H18ClNO B1427342 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride CAS No. 584555-69-1

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride

Cat. No. B1427342
M. Wt: 239.74 g/mol
InChI Key: NSIDFUFKCYWGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Synthesis and Biological Activities

A study presented a protocol for synthesizing novel oxime esters derived from 4-methoxyphenyl compounds, similar to the chemical structure of 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride. The compounds synthesized were evaluated for their in vitro antioxidant and antimicrobial activities, showing positive efficacy in biological assays. Specifically, certain analogs demonstrated promising antioxidant activities, while others showed significant antibacterial and antifungal properties against specific strains (Harini et al., 2014).

Pharmacological Evaluation

Another study focused on the synthesis and intravenous analgesic activity of a series of compounds related to 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride. The research identified compounds with optimal analgesic potency and short duration of action, highlighting the potential of these compounds for short surgical procedures due to their rapid recovery profile (Lalinde et al., 1990).

Metabolic Activity

Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats revealed that chronic administration led to reduced food intake and weight gain, indicating a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Structural Analysis

A study on the synthesis and structural characterization of 1-phenethyl-4-hydroxy piperidinium hydrochlorides with various substituents demonstrated their potential bioactivity against leukemia cells. The research included X-ray and DFT methods for structural analysis, contributing to the understanding of these compounds' molecular configurations (Yang et al., 2009).

properties

IUPAC Name

4-[(3-methoxyphenyl)methylidene]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,9-10,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIDFUFKCYWGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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